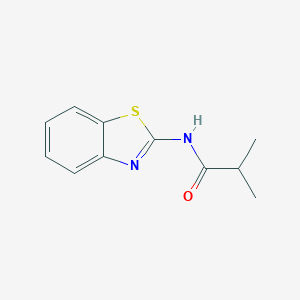
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has shown promising results in various studies.
Applications De Recherche Scientifique
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to contribute to the development of the disease. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation. In cancer, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Mécanisme D'action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-methylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in the pathogenesis of Alzheimer's and Parkinson's disease. It has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a role in regulating energy homeostasis and cell growth.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. It has also been shown to inhibit angiogenesis and induce apoptosis in cancer cells. In addition, it has been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(1,3-benzothiazol-2-yl)-2-methylpropanamide is its versatility in various scientific research applications. It has shown promising results in the treatment of various diseases, making it a potential candidate for drug development. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it challenging to design experiments to elucidate its effects.
Orientations Futures
There are several future directions for the research of N-(1,3-benzothiazol-2-yl)-2-methylpropanamide. One direction is to further investigate its mechanism of action and signaling pathways involved. Another direction is to explore its potential therapeutic applications in other diseases such as diabetes, cardiovascular disease, and neurodegenerative diseases. In addition, there is a need for the development of more efficient synthesis methods and formulations to improve its solubility and bioavailability.
Méthodes De Synthèse
The synthesis of N-(1,3-benzothiazol-2-yl)-2-methylpropanamide involves the reaction of 2-aminothiophenol and 2-bromo-2-methylpropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained through purification techniques such as recrystallization or column chromatography.
Propriétés
Numéro CAS |
3028-04-4 |
|---|---|
Nom du produit |
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide |
Formule moléculaire |
C11H12N2OS |
Poids moléculaire |
220.29 g/mol |
Nom IUPAC |
N-(1,3-benzothiazol-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C11H12N2OS/c1-7(2)10(14)13-11-12-8-5-3-4-6-9(8)15-11/h3-7H,1-2H3,(H,12,13,14) |
Clé InChI |
CKLZVSGUBDNFIW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NC2=CC=CC=C2S1 |
SMILES canonique |
CC(C)C(=O)NC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




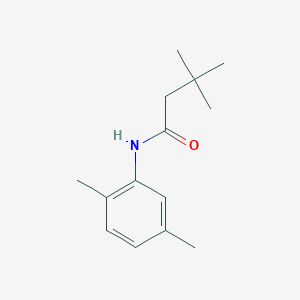
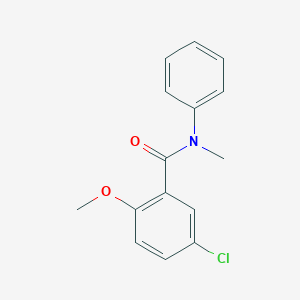
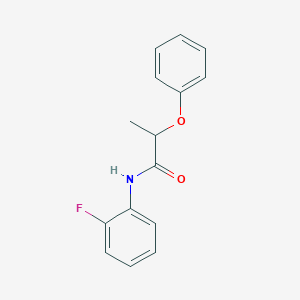
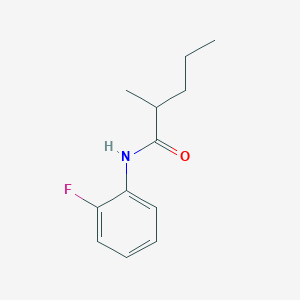
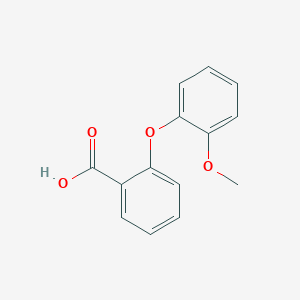
![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)
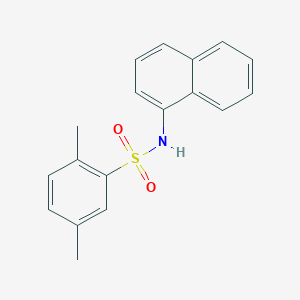
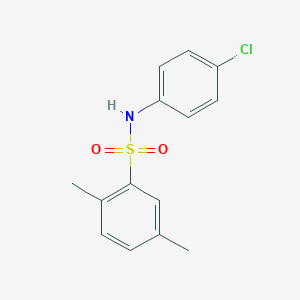
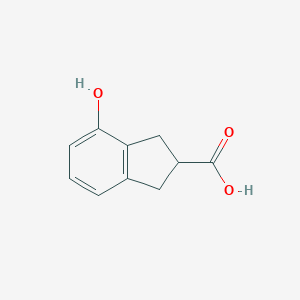
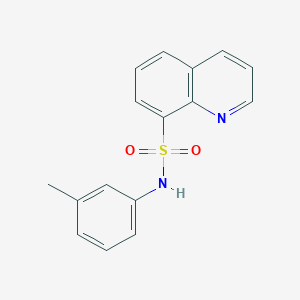
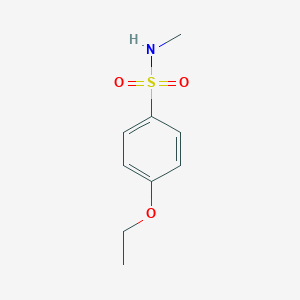
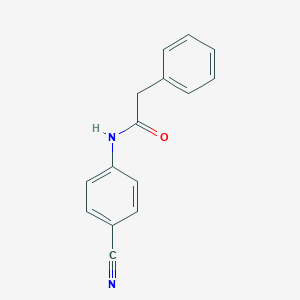
![4-[4-[5-(Aminomethyl)-2-oxo-3-oxazolidinyl]-2-fluorophenyl]-1-piperazinecarboxylic acid tert-butyl ester](/img/structure/B187314.png)